molecular formula C18H17BrN4O2S B3013698 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034290-96-3

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B3013698
CAS No.: 2034290-96-3
M. Wt: 433.32
InChI Key: YKMFJHGIRLDUAV-UHFFFAOYSA-N
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Description

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a combination of several functional groups, including a bromophenyl sulfonyl group, a pyrrolidine ring, and a triazole ring

Preparation Methods

The synthesis of 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Formation of the triazole ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the sulfonyl group can enhance binding affinity and specificity through interactions with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar compounds to 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole include other sulfonyl-containing pyrrolidine derivatives and triazole-based compounds. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. For example:

    1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole: This compound has a cyclopropyl group instead of a phenyl group, which may alter its binding affinity and specificity.

    1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole: This compound features a benzoimidazole ring instead of a triazole ring, which may affect its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c19-16-8-4-5-9-18(16)26(24,25)22-11-10-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMFJHGIRLDUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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